5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the pyrazolopyridine class. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, an ethyl group, a phenyl group, and a propan-2-yloxypropyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.
Introduction of the ethyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions, respectively.
Attachment of the propan-2-yloxypropyl side chain: This step involves the reaction of the pyrazolo[4,3-c]pyridine core with a suitable alkylating agent, such as 3-(propan-2-yloxy)propyl halide, under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolo[4,3-c]pyridine core or side chains.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds share the pyrazolo[4,3-c]pyridine core and may exhibit similar biological activities. Examples include 3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide and this compound.
Indole derivatives: These compounds contain an indole core and may exhibit similar pharmacological activities. Examples include indole-3-acetic acid and indole-3-carbinol.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-ethyl-3-oxo-2-phenyl-N-(3-propan-2-yloxypropyl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-4-24-13-17(20(26)22-11-8-12-28-15(2)3)19-18(14-24)21(27)25(23-19)16-9-6-5-7-10-16/h5-7,9-10,13-15H,4,8,11-12H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUUKBGGMNXJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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